molecular formula C16H16F2N2O2S B2865169 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1705353-53-2

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2865169
CAS No.: 1705353-53-2
M. Wt: 338.37
InChI Key: GKYURGNUOOXRKY-UHFFFAOYSA-N
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Description

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a sophisticated chemical scaffold designed for advanced pharmaceutical and biochemical research. This compound features a 1,4-thiazepane ring—a seven-membered heterocycle containing sulfur and nitrogen—which is conformationally constrained and often explored for its potential in drug discovery . The 2,5-difluorophenyl substituent is a common pharmacophore in medicinal chemistry, known to influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Furthermore, the 5-methylisoxazol-3-yl group serves as a versatile heterocyclic component that can engage in specific interactions with enzymes and receptors. This unique combination of structural motifs makes the compound a valuable intermediate or lead structure for researchers investigating new therapeutic agents, particularly in areas such as central nervous system (CNS) disorders, oncology, and infectious diseases. The compound is offered with guaranteed high purity and stability for reliable experimental results. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S/c1-10-8-14(19-22-10)16(21)20-5-4-15(23-7-6-20)12-9-11(17)2-3-13(12)18/h2-3,8-9,15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYURGNUOOXRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods to introduce the difluorophenyl moiety.

    Attachment of the Isoxazole Group: This can be done through cycloaddition reactions or other synthetic strategies.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazepane ring or the isoxazole moiety.

    Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities.

    Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

DTCPB and DTCTB ()
  • Core Structure: Benzo[c][1,2,5]thiadiazole or oxadiazole with di-p-tolylamino substituents.
  • Key Substituents: DTCPB: 4-(Di-p-tolylamino)phenyl and carbonitrile group. DTCTB: 5-(Di-p-tolylamino)thiophen-2-yl and carbonitrile.
  • Comparison : Unlike the target compound, these derivatives lack a thiazepane ring but share fluorinated aromatic motifs. The carbonitrile group in DTCPB/DTCTB enhances electron deficiency, whereas the methylisoxazole in the target compound may offer better metabolic stability .
Compounds 4 and 5 ()
  • Core Structure : Thiazole and pyrazole fused systems.
  • Key Substituents :
    • 4-Fluorophenyl and chlorophenyl/fluorophenyl groups.
    • Triazole and dihydro-pyrazole moieties.
  • Comparison : These isostructural compounds exhibit planar conformations with fluorophenyl groups oriented perpendicularly, a feature that may enhance binding to hydrophobic pockets. The target compound’s thiazepane ring introduces conformational flexibility absent in these rigid analogs .

Analogues with Triazole and Thiazolidinone Scaffolds

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
  • Core Structure : 1,2,4-Triazole with phenylsulfonyl and difluorophenyl groups.
  • Key Features: A sulfur-linked ethanone group, similar to the methanone bridge in the target compound. The 2,4-difluorophenyl substitution differs from the target’s 2,5-difluorophenyl, which may alter steric and electronic profiles .
5-(Z)-Arylidene-4-thiazolidinones ()
  • Core Structure: Thiazolidinone with arylidene hydrazones.
  • Key Substituents : 4-Methoxyphenyl and hydroxylphenyl groups.
  • Comparison : These compounds emphasize hydrogen-bonding through hydroxyl and methoxy groups, contrasting with the target’s reliance on fluorine and isoxazole for interactions .

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